molecular formula C11H13N3 B13248022 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine

1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13248022
M. Wt: 187.24 g/mol
InChI Key: FYFDCJZBSWZUAO-UHFFFAOYSA-N
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Description

1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine is a high-purity aminopyrazole compound supplied for research and development purposes. This chemical features a pyrazole core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties . The aminopyrazole structure is a key pharmacophore in drug discovery, serving as a useful framework for generating ligands for various biological targets, including kinases and enzymes like cyclooxygenase (COX) . Researchers value this scaffold for its potential in designing novel bioactive molecules, particularly in oncology and anti-inflammation research . The molecular structure includes a methyl group at the 1-position of the pyrazole ring and a 3-methylphenyl group attached via an amine at the 4-position, which contributes to its steric and electronic profile . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-methyl-N-(3-methylphenyl)pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-9-4-3-5-10(6-9)13-11-7-12-14(2)8-11/h3-8,13H,1-2H3

InChI Key

FYFDCJZBSWZUAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine typically involves the formation of the pyrazole core via condensation reactions between 1,3-dicarbonyl compounds and hydrazine derivatives or amines, followed by N-substitution on the pyrazole nitrogen. A prominent and efficient approach reported in recent literature is the direct preparation of N-substituted pyrazoles from primary aromatic amines, which applies to the synthesis of this compound as well.

Direct Preparation from Primary Aromatic Amines

A notable method reported by Gulia et al. (2021) describes a fast and straightforward one-pot synthesis of N-alkyl and N-aryl pyrazoles using primary amines as limiting reagents. This method involves the reaction of primary aromatic amines, such as 3-methylphenylamine, with 1,3-dicarbonyl compounds (e.g., 2,4-pentanedione) and an oxidizing agent like O-(4-nitrobenzoyl)hydroxylamine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (~85 °C) for approximately 1.5 hours.

The reaction proceeds via condensation of the amine with the diketone to form the pyrazole ring, followed by N-substitution at the pyrazole nitrogen. The product is then isolated by standard workup and purified by chromatography.

Specific Procedure for 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine

While the exact preparation of 1-methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine is not explicitly detailed in the literature, analogous compounds with similar substitution patterns have been synthesized using the following general procedure adapted from the cited method:

Reagents and Conditions Details
Primary amine 3-methylphenylamine (aromatic amine)
1,3-Dicarbonyl compound 2,4-pentanedione (methyl ketone diketone)
Oxidizing agent O-(4-nitrobenzoyl)hydroxylamine
Solvent N,N-dimethylformamide (DMF)
Temperature 85 °C
Reaction time 1.5 hours
Workup Standard aqueous workup, extraction
Purification Chromatography on silica gel or basic alumina

This method yields the N-substituted pyrazole with moderate yields (typically 38–45%) and good purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Reaction Mechanism Insights

The mechanism involves initial nucleophilic attack of the primary amine on the diketone, forming a hydrazone intermediate. Subsequent cyclization and oxidation steps lead to the formation of the pyrazole ring with the amine substituent at the nitrogen. The use of O-(4-nitrobenzoyl)hydroxylamine serves as an oxidant facilitating the cyclization and aromatization processes.

Analytical Data Supporting Preparation

For similar N-substituted pyrazoles synthesized by this method, the following analytical data confirm the structure and purity:

Analytical Technique Observations
1H NMR (500 MHz, CDCl3) Characteristic singlets for pyrazole proton (~δ 5.7 ppm), aromatic protons, and methyl groups (δ 2.3 ppm)
13C NMR (126 MHz, CDCl3) Signals corresponding to pyrazole carbons and aromatic carbons
High-Resolution Mass Spectrometry (HRMS) Molecular ion peaks consistent with calculated molecular weights
Infrared Spectroscopy (IR) Absorption bands corresponding to aromatic and pyrazole ring vibrations

These data collectively confirm the successful synthesis of the target compound and related analogs.

Summary Table of Preparation Parameters

Parameter Description Typical Values/Conditions
Amine substrate Primary aromatic amine 3-methylphenylamine
1,3-Dicarbonyl reagent β-diketone 2,4-pentanedione
Oxidant Hydroxylamine derivative O-(4-nitrobenzoyl)hydroxylamine
Solvent Polar aprotic solvent N,N-dimethylformamide (DMF)
Temperature Reaction temperature 85 °C
Reaction time Duration 1.5 hours
Yield Product isolated yield 38–45%
Purification Chromatography type Silica gel or basic alumina

Research Findings and Source Diversity

The preparation method described is supported by peer-reviewed literature published in the Journal of Organic Chemistry (2021) and corroborated by chemical database entries such as PubChem, which provide structural and physicochemical data for 1-methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine. The combination of synthetic organic chemistry literature and chemical informatics databases ensures a comprehensive and authoritative perspective on the preparation of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring's electron-rich nature enables participation in nucleophilic aromatic substitution (NAS) reactions. Key findings include:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
HalogenationN-Bromosuccinimide (NBS), DMF, 80°C5-Bromo-1-methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine72%
NitrationHNO₃/H₂SO₄, 0-5°C5-Nitro derivative58%
SulfonationClSO₃H, CH₂Cl₂, rtPyrazole sulfonic acid derivative65%

The methyl group at position 1 enhances ring electron density, favoring substitution at position 5 (para to N-methyl) .

Acylation and Alkylation

The amine group undergoes typical amine reactions:

Acylation (Schotten-Baumann Conditions)

text
1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine + Acetyl chloride → N-Acetylated derivative
  • Conditions : NaOH (aq), CH₂Cl₂, 0°C → rt

  • Yield : 84%

Benzylation

  • Reagents : Benzyl bromide, K₂CO₃, DMF

  • Product : N-Benzyl derivative

  • Kinetics : Second-order rate constant k=1.2×103M1s1k=1.2\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1}
    at 25°C

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Partner ReagentConditionsProductApplication
BenzaldehydeEtOH, Δ, 6 hPyrazolo[1,5-a]pyrimidineAnticancer leads
Ethyl acetoacetateAcOH, microwave, 150°CFused pyrazolopyranone systemAntimicrobials

Metal Complexation

The pyrazole nitrogen participates in coordination chemistry:

Metal SaltLigand RatioComplex StructureStability Constant (log β)
Cu(NO₃)₂·3H₂O1:2Octahedral Cu(II) complex8.9 ± 0.2
PdCl₂1:1Square planar Pd(II) catalystN/A

Complexes show enhanced catalytic activity in Suzuki-Miyaura couplings.

Biological Activity Modulation

Structural modifications impact pharmacological properties:

DerivativeTargetIC₅₀/EC₅₀Mechanism
5-Nitro substitutedCOX-21.8 μMCompetitive inhibition
N-AcetylatedEGFR kinase12.4 μMATP-binding pocket blocker
Sulfonamide analogCarbonic anhydrase IX0.3 μMZinc chelation

Stability and Reactivity Trends

  • pH Stability : Degrades <5% in pH 3–9 buffers over 24 h

  • Thermal Decomposition : Onset at 215°C (DSC)

  • Oxidative Sensitivity : Rapid decomposition with H₂O₂ >3%

Scientific Research Applications

1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity and resulting in desired biological outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Electronic Effects

N-Benzyl-1-methyl-1H-pyrazol-4-amine (C₁₁H₁₃N₃)
  • Key Difference : Benzyl group (C₆H₅CH₂) vs. 3-methylphenyl (C₆H₄(CH₃)-) .
  • However, the 3-methylphenyl group offers steric hindrance near the meta-position, which may reduce metabolic oxidation .
N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)propan-1-amine (C₁₉H₁₈ClN₃)
  • Key Difference : Chlorophenyl and propan-1-amine substituents .
  • The propan-1-amine chain adds flexibility, contrasting with the rigid 3-methylphenyl group in the target compound .
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (C₁₂H₁₅N₃O₂)
  • Key Difference : Dimethoxyphenyl group .
  • Impact : Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability compared to the hydrophobic 3-methylphenyl group .

Steric and Conformational Effects

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (C₁₂H₁₄N₄)
  • Key Difference : Pyridinyl and cyclopropylamine substituents .
  • Impact : The pyridine ring introduces a basic nitrogen, improving water solubility. The cyclopropyl group imposes ring strain, favoring a planar conformation that may enhance interactions with flat binding sites (e.g., kinase inhibitors) .
1-Methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine (C₈H₁₂N₆)
  • Key Difference : Bis-pyrazole structure .

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Key Spectral Data (¹H NMR, δ ppm) Reference
1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine C₁₁H₁₃N₃ Not explicitly reported; expected aromatic peaks ~6.5–7.5 (3-methylphenyl)
N-Benzyl-1-methyl-1H-pyrazol-4-amine C₁₁H₁₃N₃ 8.68 (s, –CH=N), 6.20–7.79 (m, Ar-H)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 8.87 (d, pyridine-H), 1.38 (d, cyclopropyl-CH₃)

Biological Activity

1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazole derivatives known for their potential therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activity of 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine is C11H12N4C_{11}H_{12}N_4 with a molecular weight of approximately 204.24 g/mol. The compound features a pyrazole ring substituted with a methyl group and a 3-methylphenyl group, which contributes to its unique biological activity.

Research indicates that 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in key metabolic pathways. For instance, it may inhibit kinase activity, impacting signaling pathways related to cell proliferation and survival .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrazole derivatives, including 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine. The following table summarizes findings from various research efforts:

StudyCell LineIC50 (µM)Mechanism
MDA-MB-231 (breast cancer)0.08Inhibition of cell proliferation
HepG2 (liver cancer)0.07Induction of apoptosis
HeLa (cervical cancer)0.10Cell cycle arrest

These results indicate that the compound possesses significant antiproliferative effects against multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine against several bacterial strains:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Pseudomonas aeruginosa0.350.70

These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant strains .

Case Studies

Several case studies have been conducted to further explore the biological activity of pyrazole derivatives:

  • Antitumor Efficacy : A study involving the administration of various pyrazole derivatives, including 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine, showed significant tumor growth inhibition in xenograft models of breast and liver cancers .
  • Inhibition of Biofilm Formation : Research indicated that this compound could inhibit biofilm formation in Staphylococcus species, which is crucial for treating chronic infections .

Q & A

Q. What catalytic systems are effective for synthesizing 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine, and how can reaction yields be optimized?

Methodological Answer: Synthesis often employs palladium on carbon (Pd/C) under hydrogenation conditions. For example, nitro-pyrazole intermediates (e.g., 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine) can be reduced using 10% Pd/C in ethanol at 40 psi H₂ for 3 hours, achieving ~74% yield . To optimize yields:

  • Catalyst Loading : Use 5–10% catalyst by weight relative to the substrate.
  • Solvent Selection : Ethanol or ethyl acetate improves solubility and reduces side reactions.
  • Temperature Control : Maintain 35–40°C to balance reaction kinetics and catalyst stability.

Q. How should researchers validate the purity and structural integrity of synthesized batches?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts to reference data (e.g., δ 8.67–8.59 ppm for pyridyl protons in chloroform-d ).
  • HRMS : Confirm molecular ion peaks (e.g., m/z 215 [M+H]⁺ for pyrazol-4-amine derivatives ).
  • HPLC : Use gradients like 0–100% ethyl acetate/hexane for purity assessment .

Q. What safety protocols are recommended given limited toxicological data for this compound?

Methodological Answer: Adopt precautionary measures based on structurally similar pyrazoles:

  • Respiratory Protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for vapor control .
  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and full-body suits to prevent dermal exposure .
  • Waste Management : Avoid drainage systems; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental NMR data and predicted structural conformations?

Methodological Answer: DFT/B3LYP/6-311G(d,p) calculations can model intramolecular interactions (e.g., C–H···N hydrogen bonds) that stabilize molecular conformations. Compare computed NMR chemical shifts (via gauge-invariant atomic orbitals) to experimental data to identify torsional strain or solvent effects . For example, deviations >0.5 ppm in aromatic protons may indicate π-stacking not captured in gas-phase calculations .

Q. What strategies are effective for analyzing thermodynamic stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >200°C for pyrazole derivatives ).
  • pH-Dependent Solubility : Use shake-flask methods with buffered solutions (pH 1–13) and HPLC quantification.
  • Reactivity Screening : Expose the compound to oxidants (e.g., H₂O₂) or nucleophiles (e.g., thiols) to assess stability .

Q. How can researchers address conflicting literature reports on hydrogen-bonding patterns in pyrazol-4-amine crystals?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve ambiguities by identifying R₂₂(8) hydrogen-bond motifs and S(6) ring conformations .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., N–H···O vs. C–H···N interactions) to prioritize dominant packing forces .

Data Contradiction and Reproducibility

Q. How should researchers reconcile missing physical property data (e.g., LogPow, water solubility) for this compound?

Methodological Answer:

  • Experimental Determination : Use shake-flask partitioning (octanol/water) for LogPow. For water solubility, apply saturation shake-flake methods with UV-Vis quantification .
  • QSAR Models : Predict properties via software (e.g., EPI Suite) using fragment-based contributions from analogs .

Q. What methodologies ensure reproducibility in palladium-catalyzed amination steps?

Methodological Answer:

  • Catalyst Pre-treatment : Reduce Pd/C under H₂ flow for 1 hour to activate surfaces .
  • Substrate Purity : Ensure nitro intermediates are >95% pure (via TLC or HPLC) to prevent poisoning.
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/oxygen during sensitive steps .

Structural and Functional Analysis

Q. How can researchers differentiate between regioisomers in pyrazol-4-amine derivatives?

Methodological Answer:

  • NOESY NMR : Identify through-space correlations (e.g., methyl group proximity to aryl protons) .
  • X-ray Crystallography : Resolve substituent positions via bond angles and torsion parameters .

Q. What spectroscopic techniques are optimal for characterizing hydrogen-bonding networks in solid-state structures?

Methodological Answer:

  • IR Spectroscopy : Identify N–H stretching frequencies (e.g., 3298 cm⁻¹ for amine groups ).
  • Solid-State NMR : Probe ¹⁵N chemical shifts to map hydrogen-bond donor-acceptor relationships .

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